REACTION_CXSMILES
|
[CH:1]([C:4]1[N:9]=[C:8]([C:10](OCC)=[O:11])[CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC>C1COCC1>[CH:1]([C:4]1[N:9]=[C:8]([CH2:10][OH:11])[CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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75 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=CC(=N1)C(=O)OCC
|
Name
|
|
Quantity
|
1.5 L
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0.39 L
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
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200 mL
|
Type
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reactant
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The resulting dark solution was stirred at 0° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to warm to ambient temperature
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Type
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CUSTOM
|
Details
|
consumption of starting material
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Type
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TEMPERATURE
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Details
|
The reaction mixture was chilled to 0° C.
|
Type
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CUSTOM
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Details
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quenched carefully by the addition of sodium sulfate decahydrate until no gas evolution
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Type
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CUSTOM
|
Details
|
A thick mixture resulted
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Type
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FILTRATION
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Details
|
the reaction mixture was filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=CC(=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |